molecular formula C13H15BrN2O2S B3961701 2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide

2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide

Cat. No. B3961701
M. Wt: 343.24 g/mol
InChI Key: NYSOIOJEFQBFTE-UHFFFAOYSA-N
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Description

2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of benzamide, and it has been found to exhibit promising biological activities that make it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to tubulin and prevents its polymerization, leading to cell cycle arrest and eventually cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. Additionally, the compound has been found to exhibit anti-inflammatory activity and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide in lab experiments is its potent anticancer activity. The compound has been found to exhibit activity against various types of cancer, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions that researchers can explore regarding the use of 2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide. One of the most significant directions is the development of more potent derivatives of the compound that can exhibit enhanced anticancer activity. Additionally, researchers can explore the use of the compound in combination with other anticancer drugs to enhance its activity. Furthermore, the compound's anti-inflammatory and neuroprotective effects can be explored for potential applications in the treatment of various diseases.
Conclusion:
This compound is a promising chemical compound that exhibits potent anticancer activity and various other biological effects. The compound's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and cell death. The compound's potential applications in drug development make it a significant area of research, and several future directions can be explored to enhance its activity and potential therapeutic applications.

Scientific Research Applications

2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in drug development. The compound has been found to exhibit potent anticancer activity, and it has been proposed as a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

2-bromo-N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c14-11-6-2-1-5-10(11)12(17)16-13(19)15-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSOIOJEFQBFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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